molecular formula C36H32O9S B173900 b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate CAS No. 113214-71-4

b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate

Cat. No. B173900
M. Wt: 640.7 g/mol
InChI Key: FDZXYVHYHQOAEG-LDDHDNMNSA-N
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Description

“b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate” is a type of glycoside . It is a natural product found in Ascochyta medicaginicola, Pedicularis muscicola, and other organisms . It is also known as Ethyl 2,3,4,6-Tetraacetate-1-thio-β-D-glucopyranoside .


Synthesis Analysis

The synthesis of this compound involves the process of O-glucosidation . Ethyl 1-thio-2,3,4,6-tetrakis-O-triisopropylsilyl-beta-d-glucopyranoside, ethyl 6-O-benzyl-1-thio-2,3,4-tris-O-triisopropylsilyl-beta-d-glucopyranoside, and ethyl 6-O-pivaloyl-1-thio-2,3,4-tris-O-triisopropylsilyl-beta-d-glucopyranoside induced highly beta-selective O-glucosidations . The 6-O-pivaloylated substrate provided the best selectivity up to alpha/beta = 3:97 with cyclohexylmethanol, and the substrate was used for glucosidations with secondary and tertiary alcohols in a highly beta-selective manner .


Molecular Structure Analysis

The molecular structure of “b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate” is complex and involves several functional groups . The structure includes a pyranose ring, which is a six-membered ring consisting of five carbon atoms and one oxygen atom . The pyranose ring is substituted with various functional groups, including ethyl, thio, and tetrabenzoate groups .


Chemical Reactions Analysis

The chemical reactions involving “b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate” are complex and involve several steps . One of the key reactions is the O-glucosidation process, which involves the reaction of the glucopyranoside with an alcohol to form a glucoside . This reaction is highly selective and results in the formation of the beta-isomer of the glucoside .

Scientific Research Applications

  • Synthesis of Complex Carbohydrates : This compound is utilized in the synthesis of complex carbohydrates such as isomaltose, isomaltotetraose, and isomaltooctaose. These processes involve bromination, condensation, and various unblocking processes like bromolysis, hydrolysis, methanolysis, and hydrogenolysis (Koto, Uchida, & Zen, 1972).

  • Selective O-Glucosidation : It plays a role in highly β-selective O-glucosidation. The selectivity in this process is attributed to the twist-boat conformation of the pyranose ring, which is a novel approach based on conformational control (Okada et al., 2007).

  • Catalysis in Chemical Synthesis : This compound is used in catalytic processes for synthesizing other chemical compounds. An example includes its role in the synthesis of five substituted tetrahydropyridines, which involves several bond formations and cleavages, illustrating its potential in complex chemical syntheses (Zhou et al., 2015).

  • Synthesis of Antioxidant Compounds : It is also used in the synthesis of antioxidant compounds like 4-[((3,4-dihydroxybenzoyl)-oxy)methyl]-phenyl-β-D-glucopyranoside, an antioxidant from Origanum vulgare. This involves multiple chemical steps and yields compounds with significant biological activity (Li & Ma, 2016).

  • Glycoside Synthesis : The compound is utilized in the synthesis of various glycosides, including methyl heptaglucoside analogues. This involves a series of regiospecific glycosylations and protective group manipulations, highlighting its versatility in carbohydrate chemistry (Verduyn et al., 1993).

Future Directions

The future directions for research on “b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate” could include further studies on its synthesis, properties, and potential applications. In particular, more research is needed to fully understand the mechanism of action of the compound and to explore its potential uses in various fields .

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-ethylsulfanyloxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H32O9S/c1-2-46-36-31(45-35(40)27-21-13-6-14-22-27)30(44-34(39)26-19-11-5-12-20-26)29(43-33(38)25-17-9-4-10-18-25)28(42-36)23-41-32(37)24-15-7-3-8-16-24/h3-22,28-31,36H,2,23H2,1H3/t28-,29-,30+,31-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZXYVHYHQOAEG-LDDHDNMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate

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